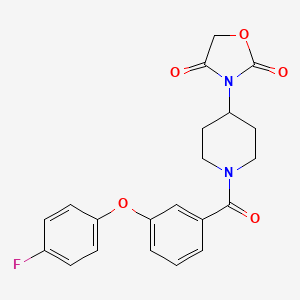

N-(benzotriazol-1-ylmethyl)-N-ethylethanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(benzotriazol-1-ylmethyl)-N-ethylethanamine” is a compound that involves the use of benzotriazole methodology . Benzotriazole can easily be introduced into a molecule by a variety of reactions, activates it toward numerous transformations, is sufficiently stable during the course of reactions, and finally can easily be removed at the end of the reaction sequence .

Synthesis Analysis

The synthesis of this compound involves the use of benzotriazole methodology . This methodology has grown from an obscure level to very high popularity, since benzotriazole can easily be introduced into a molecule by a variety of reactions . For example, N-(1-Benzotriazolylalkyl)-N,N′-diphenylhydrazines can be easily accessible from N,N-diphenylhydrazine, benzotriazole, and an aldehyde in CH 2 Cl 2 as mixtures of benzotriazol-1-yl and benzotriazol-2-yl isomers in a ratio of 8:1 .Chemical Reactions Analysis

Benzotriazole methodology has been recognized as a versatile, useful, and most successful synthesis protocol . It activates molecules toward numerous transformations and remains sufficiently stable during the course of the reactions .科学的研究の応用

Synthesis of Heterocyclic Compounds

- Ethyl (4R)-3-(1H-1,2,3-benzotriazol-1-ylmethyl)-1,3-thiazolane-4-carboxylate and related compounds have been synthesized for the development of chiral thiazolidine esters and N-substituted dihydrobenzothiazoles (Katritzky, Singh, & He, 2002).

Antifungal Activity

- Certain compounds derived from ethyl-1H-benzotriazol-1-acetate showed moderate to good antifungal activity in vitro against C. albicans (Toraskar, Kadam, & Kulkarni, 2009).

Novel Synthetic Methods

- N-(Benzotriazol-1-ylmethyl)-indole and related compounds were used for synthesizing N-substituted heterocycles (Katritzky, Lang, & Lan, 1993).

- Synthesis of N-methyl-1,2,3,4-tetrahydroisoquinolines using a method involving 1-hydroxymethylbenzotriazole (Locher & Peerzada, 1999).

Local Anesthetic Activity

- Compounds with N-[2-(tert-amino)ethyl]- and N-(lupinyl)-benzotriazol-1/2-ylacetamides structures were found to have local anesthetic activity, some showing comparable or superior effects to lidocaine (Vazzana et al., 1997).

Corrosion Inhibition

- Benzotriazole derivatives, including N,N-dibenzotriazol-1-ylmethylamine, have been investigated for their efficacy in inhibiting corrosion and dezincification of brass in chloride solutions (Ravichandran, Nanjundan, & Rajendran, 2004).

将来の方向性

The benzotriazole methodology has grown to its present height, the opportunities and its potentiality in the synthesis of diverse pharmacologically important heterocyclic skeletons . This suggests that “N-(benzotriazol-1-ylmethyl)-N-ethylethanamine” and similar compounds may have potential applications in the future.

特性

IUPAC Name |

N-(benzotriazol-1-ylmethyl)-N-ethylethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4/c1-3-14(4-2)9-15-11-8-6-5-7-10(11)12-13-15/h5-8H,3-4,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCBPLHSUOPIPBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CN1C2=CC=CC=C2N=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((2-methoxyethyl)amino)-6-methyl-3-(2-nitrophenyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B3010312.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-chlorophenoxy)acetamide](/img/structure/B3010313.png)

![N-(4-methoxyphenyl)-2-[(5-pyridin-3-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B3010314.png)

![2-(1H-pyrazol-1-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide](/img/structure/B3010319.png)

![4-[(2-Methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-5H-thieno[3,2-b]pyridine-6-carboxylic acid](/img/structure/B3010321.png)

![5-(4-methoxyphenyl)-6-(5-methyl-2-thienyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B3010330.png)

![{4-[2-(2-Chlorophenoxy)ethoxy]phenyl}hydrazine hydrochloride](/img/structure/B3010332.png)